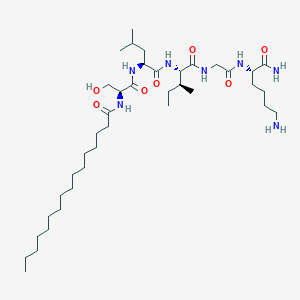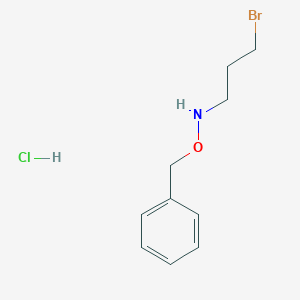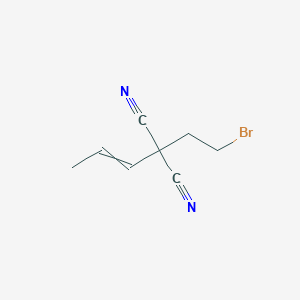![molecular formula C28H42O3S B12589142 4'-Hexadecyl[1,1'-biphenyl]-4-sulfonic acid CAS No. 650599-58-9](/img/structure/B12589142.png)
4'-Hexadecyl[1,1'-biphenyl]-4-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hexadecyl[1,1’-biphenyl]-4-sulfonic acid is an organic compound characterized by a biphenyl core substituted with a hexadecyl chain and a sulfonic acid group. This compound is notable for its unique structural features, which confer specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hexadecyl[1,1’-biphenyl]-4-sulfonic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Hexadecyl Chain: The hexadecyl chain can be introduced via Friedel-Crafts alkylation, where the biphenyl compound reacts with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonation: The final step involves sulfonation of the biphenyl compound using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hexadecyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the sulfonic acid group, converting it to a sulfonate or sulfinate.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Sulfonates, sulfinates.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4’-Hexadecyl[1,1’-biphenyl]-4-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes due to its amphiphilic nature.
Biology: Investigated for its potential as a biomimetic membrane component in studies of cell membrane dynamics.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of 4’-Hexadecyl[1,1’-biphenyl]-4-sulfonic acid is largely dependent on its amphiphilic structure. The hexadecyl chain interacts with hydrophobic environments, while the sulfonic acid group interacts with hydrophilic environments. This dual interaction facilitates the compound’s role as a surfactant, reducing surface tension and stabilizing emulsions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
4-Hexadecyl-1,1’-biphenyl: Lacks the sulfonic acid group, making it less effective as a surfactant.
4-Sulfonic acid-1,1’-biphenyl: Lacks the hexadecyl chain, reducing its amphiphilic properties.
Cetyl alcohol: Similar long-chain structure but lacks the biphenyl core and sulfonic acid group.
Uniqueness: 4’-Hexadecyl[1,1’-biphenyl]-4-sulfonic acid is unique due to its combination of a long hydrophobic chain and a hydrophilic sulfonic acid group, providing superior surfactant properties compared to its analogs. This unique structure allows it to be used in a wider range of applications, from industrial processes to biological research.
Properties
CAS No. |
650599-58-9 |
|---|---|
Molecular Formula |
C28H42O3S |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
4-(4-hexadecylphenyl)benzenesulfonic acid |
InChI |
InChI=1S/C28H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-17-19-26(20-18-25)27-21-23-28(24-22-27)32(29,30)31/h17-24H,2-16H2,1H3,(H,29,30,31) |
InChI Key |
DBYCVGAVWWDBSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)

![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)

![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)


![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)

![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
